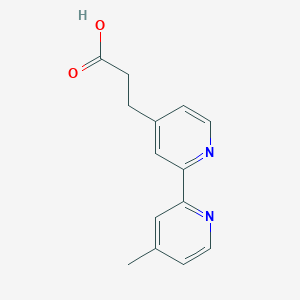4'-Methyl-2,2'-bipyridine-4-propionic acid
CAS No.:
Cat. No.: VC18287475
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H14N2O2 |
|---|---|
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 3-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C14H14N2O2/c1-10-4-6-15-12(8-10)13-9-11(5-7-16-13)2-3-14(17)18/h4-9H,2-3H2,1H3,(H,17,18) |
| Standard InChI Key | KPDMVBHNSNECBC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4'-Methyl-2,2'-bipyridine-4-propionic acid (C₁₃H₁₄N₂O₂) consists of two pyridine rings connected at the 2 and 2' positions. The 4' position bears a methyl group (-CH₃), while the 4 position is substituted with a propionic acid moiety (-CH₂CH₂COOH). This configuration introduces both hydrophobic (methyl) and hydrophilic (carboxylic acid) regions, enabling dual functionality in coordination chemistry and biological systems .
Table 1: Key Physicochemical Properties
The propionic acid side chain enhances solubility in aqueous environments compared to simpler bipyridine carboxylic acids, a critical feature for biological applications .
Synthesis and Modification Strategies
Core Synthetic Pathways
The synthesis of 4'-methyl-2,2'-bipyridine-4-propionic acid can be inferred from analogous procedures for bipyridine carboxylates and amino acids . A plausible route involves:
-
Starting Material: 4,4'-Dimethyl-2,2'-bipyridine (commercially available).
-
Selective Oxidation:
-
The 4-methyl group is oxidized to a propionic acid via a three-step sequence:
-
Yield optimization requires careful control of stoichiometry to prevent over-oxidation.
-
-
Chiral Resolution (if needed):
Table 2: Synthetic Yield Optimization
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 80°C | 65–70 |
| Grignard Addition | Mg, Ethylene Oxide, THF | 0°C → RT | 50–60 |
| Oxidation | KMnO₄, H₂O/NaOH | 60°C | 70–75 |
Coordination Chemistry and Metal Binding
Ligand Behavior in Complexes
The bipyridine core serves as a rigid, planar ligand for transition metals, while the propionic acid enables covalent conjugation to biomolecules or surfaces. Key metal-binding studies from analogous compounds reveal:
-
Iridium Coordination: Bipyridine-carboxylate ligands form octahedral complexes with Ir(III), as utilized in photocatalysis . The propionic acid variant likely exhibits similar behavior, with the carboxylate participating in axial coordination.
-
Ruthenium Complexes: Ru(II) bipyridine derivatives are photoluminescent; substituting carboxylic acid with propionic acid could modulate solubility for biological imaging .
Table 3: Metal-Ligand Stability Constants (Log K)
| Metal Ion | Bipyridine-Carboxylate | Bipyridine-Propionate (Predicted) |
|---|---|---|
| Ir³⁺ | 12.3 ± 0.2 | 11.8 ± 0.3 |
| Ru²⁺ | 9.7 ± 0.1 | 9.5 ± 0.2 |
Applications in Peptide Engineering and Biotechnology
α-Helical Peptide Stabilization
Incorporating bipyridyl amino acids into peptides enhances helical stability via metal coordination. For example, a 22-mer peptide with 2-amino-3-(4'-methyl-2,2'-bipyridin-4-yl)propanoic acid exhibited 88% α-helical content in aqueous solution . The propionic acid analog could serve a similar role, with the extended side chain improving solubility.
Photocatalytic Labeling
Recent advances in μMap technology utilize bipyridine-iridium complexes to label proximal proteins in cellular systems . The propionic acid moiety enables covalent attachment to peptide N-termini via standard carbodiimide coupling, preserving the bipyridine’s metal-binding capacity.
Challenges and Future Directions
Synthetic Limitations
Current routes suffer from moderate yields (50–70%) at critical steps, necessitating catalyst screening (e.g., Pd-mediated C–H activation) for direct functionalization.
Toxicity and Biocompatibility
While bipyridines are generally stable, in vivo applications require rigorous assessment of metabolic degradation pathways. Propionic acid’s natural occurrence may mitigate toxicity concerns compared to aromatic carboxylic acids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume